Aurate(3-), bis(monothiosulfato(2-)-kappaO,kappaSS)-, sodium (1:3), (T-4)-
Description
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane is a complex compound that contains gold, sodium, sulfur, and oxygen atoms
Properties
CAS No. |
15283-45-1 |
|---|---|
Molecular Formula |
AuH2Na3O6S4+ |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
trisodium;bis(dioxido-oxo-sulfanylidene-λ6-sulfane);gold(1+) |
InChI |
InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q;3*+1;;/p-2 |
InChI Key |
UCGZDNYYMDPSRK-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+] |
Appearance |
powder, or solution |
Other CAS No. |
15283-45-1 |
Purity |
> 99.9% |
Synonyms |
Aurothiosulfate, Sodium Bis(monothiosulfato(2-)-O,S)aurate(3-) Trisodium Gold Sodium Thiosulfate Gold Thiosulfate, Sodium Sanochrysin Sanochrysine Sanocrisin Sodium Aurothiosulfate Sodium Gold Thiosulfate Sodium Thiosulfate, Gold Thiosulfate, Gold Sodium Thiosulfate, Sodium Gold Thiosulfatoaurate |
Origin of Product |
United States |
Preparation Methods
The synthesis of Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of gold salts with sodium thiosulfate under controlled conditions. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to ensure consistent quality and high yield.
Chemical Reactions Analysis
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of gold oxides, while reduction reactions may yield elemental gold.
Scientific Research Applications
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it has potential applications in bioimaging and biosensing due to its ability to interact with biological molecules. In medicine, it is being explored for its potential use in drug delivery systems and as an antimicrobial agent. In industry, it is used in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as antimicrobial activity or enhanced drug delivery. The specific molecular targets and pathways involved depend on the application and the biological system being studied.
Comparison with Similar Compounds
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane can be compared with other similar compounds, such as gold(I) sodium thiosulfate and gold(III) chloride While these compounds share some similarities in their chemical composition and properties, Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific structure and the presence of multiple functional groups
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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